Isoginkgetin

Übersicht

Beschreibung

Isoginkgetin, auch bekannt als 4′,4″-Dimethylamentoflavone, ist ein dimeres Flavonoid und ein Isomer des Biflavonoids Ginkgetin. Es wurde erstmals aus den Blättern von Ginkgo biloba isoliert und später in anderen Pflanzenquellen gefunden. Diese Verbindung ist vor allem für ihre Rolle als allgemeiner Pre-mRNA-Spleißinhibitor bekannt, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebsmedikamente macht. Darüber hinaus hat this compound ein Potenzial bei der Behandlung neurodegenerativer und kardiovaskulärer Erkrankungen gezeigt sowie entzündungshemmende, antioxidative und antimikrobielle Aktivitäten .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Isoginkgetin beinhaltet die Assemblierung eines elektrophilen Partners, Iodflavone, und eines nukleophilen Partners, Flavonylboronsäureester, unter Palladiumkatalyse. Diese Methode ermöglicht die präzise Konstruktion der Biflavonoidstruktur .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise die Verwendung fortschrittlicher organischer Synthesetechniken, einschließlich Palladium-katalysierter Kupplungsreaktionen. Diese Methoden gewährleisten die effiziente Produktion von this compound mit hoher Reinheit und Ausbeute .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isoginkgetin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer pharmakologischen Eigenschaften .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat werden verwendet, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um bestimmte funktionelle Gruppen zu reduzieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit verbesserten biologischen Aktivitäten. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Medizin: this compound hat ein Potenzial bei der Behandlung neurodegenerativer Erkrankungen, kardiovaskulärer Erkrankungen und verschiedener Krebsarten gezeigt.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung des Pre-mRNA-Spleißens aus. Es zielt auf das Spleißosom ab, einen Komplex, der für die Entfernung von Introns aus Pre-mRNA verantwortlich ist. Durch die Hemmung dieses Prozesses stört this compound die Expression bestimmter Gene, was zu verschiedenen biologischen Effekten führt. Die Verbindung beeinflusst auch den Phosphatidylinositol-3-Kinase/Akt/Nuclear-Faktor-κB-Signalweg, der eine entscheidende Rolle bei Zellüberleben und -proliferation spielt .

Wirkmechanismus

Isoginkgetin exerts its effects primarily by inhibiting pre-mRNA splicing. It targets the spliceosome, a complex responsible for the removal of introns from pre-mRNA. By inhibiting this process, this compound disrupts the expression of specific genes, leading to various biological effects. The compound also affects the phosphatidylinositol 3-kinase/Akt/nuclear factor-κB pathway, which plays a crucial role in cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Isoginkgetin ist aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Es weist Ähnlichkeiten mit anderen Biflavonoiden auf, wie zum Beispiel:

Ginkgetin: Ein Isomer von this compound, das für seine ähnlichen biologischen Aktivitäten bekannt ist.

Hinokiflavone: Ein weiteres Biflavonoid mit Antikrebsaktivitäten, das bekanntermaßen den ERK1-2/p38/NFκB-Signalweg stört.

Amentoflavone: Ein dimeres Flavonoid mit antioxidativen und entzündungshemmenden Eigenschaften.

Diese Verbindungen weisen trotz struktureller Ähnlichkeiten unterschiedliche biologische Aktivitäten und Wirkmechanismen auf, was die Einzigartigkeit von this compound hervorhebt .

Biologische Aktivität

Isoginkgetin is a biflavonoid compound derived from the leaves of the Ginkgo biloba tree, recognized for its diverse biological activities. Recent research has highlighted its potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by case studies and research findings.

Antitumor Activity

This compound exhibits significant antitumor properties through multiple mechanisms:

- Inhibition of Proteasome Activity : this compound has been shown to inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This inhibition leads to the impairment of NF-κB signaling, which is crucial in cancer cell survival and proliferation .

- Spliceosome Inhibition : It acts as a spliceosome inhibitor, preventing the recruitment of U4/U5/U6 ribonucleoproteins. This action leads to the accumulation of pre-mRNAs in the nucleus, which is linked to its anti-tumor activity .

- Case Study : In vivo studies demonstrated that this compound treatment reduced tumor growth in mice models bearing MCA205 fibrosarcoma and B16F10 melanoma by 60% and 30%, respectively .

Anti-inflammatory Properties

This compound also possesses potent anti-inflammatory effects:

- Mechanism : It has been shown to attenuate lipopolysaccharide-induced neuroinflammation and depression-like behaviors in animal models. This effect is attributed to its ability to modulate inflammatory pathways .

- Research Findings : In a study involving intervertebral disc degeneration (IDD) models, this compound-loaded systems effectively scavenged reactive oxygen species (ROS), thereby reducing ECM degradation and apoptosis in nucleus pulposus cells .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties:

- Mechanism : this compound's anti-inflammatory action contributes to its neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound:

- Mechanism : this compound has shown binding affinity to viral proteases, suggesting its potential as an antiviral agent against Senecavirus A .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Eigenschaften

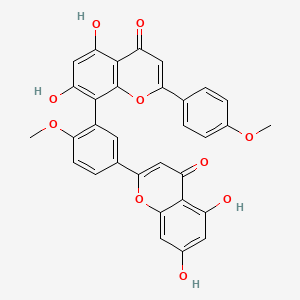

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOOMAOYXQFIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203271 | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

548-19-6 | |

| Record name | Isoginkgetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoginkgetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.